4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid

PCSK9 Inhibition Cardiovascular Disease Medicinal Chemistry

4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid (CAS: 1601147-11-8) is a functionalized cyclohexane derivative with the molecular formula C12H20O3 and a molecular weight of 212.28 g/mol. It serves as a critical chemical intermediate, characterized by a cyclobutylmethoxy substituent at the 4-position and a carboxylic acid group at the 1-position.

Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
CAS No. 1601147-11-8
Cat. No. B1458392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid
CAS1601147-11-8
Molecular FormulaC12H20O3
Molecular Weight212.28 g/mol
Structural Identifiers
SMILESC1CC(C1)COC2CCC(CC2)C(=O)O
InChIInChI=1S/C12H20O3/c13-12(14)10-4-6-11(7-5-10)15-8-9-2-1-3-9/h9-11H,1-8H2,(H,13,14)
InChIKeyPGWLCFZUEVFJMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid (CAS 1601147-11-8): A Strategic Intermediate for Next-Generation PCSK9 Inhibitors


4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid (CAS: 1601147-11-8) is a functionalized cyclohexane derivative with the molecular formula C12H20O3 and a molecular weight of 212.28 g/mol [1]. It serves as a critical chemical intermediate, characterized by a cyclobutylmethoxy substituent at the 4-position and a carboxylic acid group at the 1-position . Its primary documented application is as a building block in the synthesis of pharmaceutically active compounds, most notably the potent and selective proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor, PF-06446846 [2].

Why 4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid Cannot Be Substituted with Generic Cyclohexane Carboxylic Acid Analogs


Generic substitution of 4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid with structurally similar cyclohexane carboxylic acids or simpler ethers is precluded by its specific role as a precursor in complex drug synthesis. The compound's value is not in its own bioactivity but in the precise molecular architecture it confers to downstream products [1]. For example, replacing this specific intermediate with a simpler analog (e.g., 4-methoxycyclohexane-1-carboxylic acid) in the synthesis of PF-06446846 would result in a different final molecule with unknown and likely inferior pharmacological properties, as the cyclobutylmethoxy group is critical for the unique ribosome-stalling mechanism of action of PF-06446846 [2]. The established synthetic route and the resulting biological activity of the final drug candidate are intrinsically linked to this specific intermediate.

Quantitative Differentiation of 4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid: Enabling Data for High-Value PCSK9 Therapeutics


Enabling the Synthesis of PF-06446846, a Highly Selective PCSK9 Translation Inhibitor

The primary differentiator for 4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid is its established role as an intermediate in the synthesis of PF-06446846, a first-in-class small molecule PCSK9 inhibitor [1]. Unlike broader PCSK9 inhibitors that target the protein directly (e.g., monoclonal antibodies or binding antagonists), PF-06446846 selectively inhibits translation of the PCSK9 protein by stalling the 80S ribosome . This unique mechanism is directly enabled by the compound's specific structure. In vivo, oral administration of PF-06446846 to rats resulted in a significant reduction of plasma PCSK9 and total cholesterol levels .

PCSK9 Inhibition Cardiovascular Disease Medicinal Chemistry

Selectivity Profile of the Downstream Drug Candidate PF-06446846

The value of 4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid is further validated by the exceptional selectivity profile of PF-06446846, the drug candidate it helps create [1]. Ribosome profiling experiments demonstrated that PF-06446846 is highly selective for inhibiting PCSK9 translation, affecting very few other proteins [2]. This high selectivity is a critical differentiator from less specific translation inhibitors and is a direct consequence of the precise molecular interactions enabled by the final compound's structure, which incorporates the cyclobutylmethoxy moiety [1].

Drug Selectivity Ribosome Profiling Proteomics

Optimal Research and Industrial Applications for 4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid


Synthesis of Advanced PCSK9 Inhibitors for Cardiovascular Research

This compound is a key intermediate for research groups developing novel small-molecule PCSK9 inhibitors. Its primary application is in the synthesis of PF-06446846 and related analogs, enabling studies on the mechanism of translation inhibition and its effect on LDL cholesterol regulation [1].

Structure-Activity Relationship (SAR) Studies for Ribosome-Targeting Molecules

The unique cyclobutylmethoxy group makes this intermediate valuable for SAR studies aimed at understanding how modifications to the cyclohexane scaffold impact the ribosome-stalling activity of the final drug candidates. Researchers can use this core to generate a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties [1].

Process Chemistry and Scale-Up for Preclinical Candidate Production

For contract research and manufacturing organizations, this compound represents a specific, high-value starting material for the development and scale-up of robust synthetic routes to produce PF-06446846 or similar advanced leads in multi-gram to kilogram quantities for preclinical toxicology and efficacy studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Cyclobutylmethoxy)cyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.